Cas no 848049-12-7 (6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide)
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Z28286171
- 848049-12-7
- EN300-26585982
- 6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide
- AKOS001192327
-
- Inchi: 1S/C18H13ClN2O2/c19-17-11-6-13(12-20-17)18(22)21-14-7-9-16(10-8-14)23-15-4-2-1-3-5-15/h1-12H,(H,21,22)
- InChI Key: VIOUMJQJHSDYIH-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(NC1C=CC(=CC=1)OC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 324.0665554g/mol
- Monoisotopic Mass: 324.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 51.2Ų
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26585982-0.05g |
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
848049-12-7 | 95.0% | 0.05g |
$348.0 | 2025-03-20 | |
| Enamine | EN300-26585982-0.1g |
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
848049-12-7 | 95.0% | 0.1g |
$364.0 | 2025-03-20 | |
| Enamine | EN300-26585982-0.25g |
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
848049-12-7 | 95.0% | 0.25g |
$381.0 | 2025-03-20 | |
| Enamine | EN300-26585982-0.5g |
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
848049-12-7 | 95.0% | 0.5g |
$397.0 | 2025-03-20 | |
| Enamine | EN300-26585982-1g |
848049-12-7 | 90% | 1g |
$414.0 | 2023-09-13 | ||
| Enamine | EN300-26585982-2.5g |
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
848049-12-7 | 95.0% | 2.5g |
$810.0 | 2025-03-20 | |
| Enamine | EN300-26585982-5g |
848049-12-7 | 90% | 5g |
$1199.0 | 2023-09-13 | ||
| Enamine | EN300-26585982-10g |
848049-12-7 | 90% | 10g |
$1778.0 | 2023-09-13 | ||
| Enamine | EN300-26585982-1.0g |
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
848049-12-7 | 95.0% | 1.0g |
$414.0 | 2025-03-20 | |
| Enamine | EN300-26585982-5.0g |
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
848049-12-7 | 95.0% | 5.0g |
$1199.0 | 2025-03-20 |
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide
Introduction to 6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide (CAS No. 848049-12-7) and Its Emerging Applications in Chemical Biology
6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide, identified by the CAS number 848049-12-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine derivatives class, a family of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a chloro group and a phenoxyphenyl moiety, contribute to its unique chemical properties and biological interactions, making it a valuable scaffold for drug discovery and molecular studies.
The chloro substituent at the 6-position of the pyridine ring enhances the electrophilicity of the molecule, facilitating various chemical reactions such as nucleophilic substitution and coupling reactions. This property is particularly useful in medicinal chemistry for the synthesis of more complex derivatives with tailored biological activities. Additionally, the 4-phenoxyphenyl group introduces aromaticity and potential hydrophobic interactions, which can influence the compound's solubility, binding affinity, and metabolic stability. These structural elements collectively contribute to the compound's versatility in both synthetic chemistry and biological assays.
In recent years, there has been a surge in research focused on developing novel small molecules that modulate biological pathways relevant to human health and disease. 6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide has emerged as a promising candidate in this context due to its unique structural characteristics. Studies have demonstrated its potential in inhibiting specific enzymatic targets, which could lead to applications in treating various conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. The compound's ability to interact with biological macromolecules at the molecular level makes it an attractive subject for further investigation.
One of the most compelling aspects of 6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. For instance, modifications at the pyridine-3-carboxamide moiety have been explored to optimize binding interactions with target proteins. These efforts align with contemporary trends in drug discovery, where structure-based design and computational modeling are employed to accelerate the development of novel therapeutics.
The compound's relevance is further underscored by its incorporation into several preclinical studies aimed at evaluating its biological efficacy and safety profile. Preliminary findings suggest that 6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide exhibits promising activity in vitro against certain cancer cell lines, potentially through mechanisms involving modulation of signal transduction pathways. Additionally, its interaction with receptors or enzymes involved in inflammation has been investigated, highlighting its therapeutic potential in chronic inflammatory conditions. These findings are consistent with broader trends in medicinal chemistry where pyridine derivatives are being increasingly explored for their therapeutic applications.
The synthesis of 6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been utilized to construct its complex framework efficiently. The robustness of these synthetic methodologies ensures that researchers can reliably produce sufficient quantities of the compound for both laboratory-scale investigations and larger-scale applications.
From a computational chemistry perspective, 6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide has been subjected to detailed molecular modeling studies to elucidate its binding mode with biological targets. These studies provide critical insights into how the compound interacts with proteins at an atomic level, guiding rational modifications for improved efficacy. The integration of experimental data with computational predictions has become an indispensable tool in modern drug discovery, enabling researchers to make informed decisions about optimizing lead compounds like this one.
The future prospects for 6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced pharmacological properties. Furthermore, advancements in biocatalysis and green chemistry may offer sustainable routes for synthesizing this compound on an industrial scale.
In conclusion,6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide (CAS No. 848049-12-7) represents a significant advancement in chemical biology and pharmaceutical research due to its unique structural features and promising biological activities. Its role as a versatile scaffold for drug discovery underscores its importance in addressing unmet medical needs. As research continues to uncover new therapeutic possibilities,6-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide is poised to play a pivotal role in shaping future treatments across multiple disease areas.
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